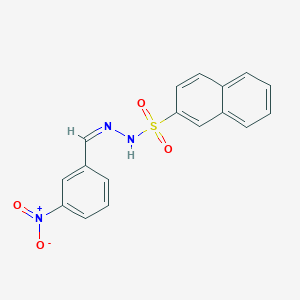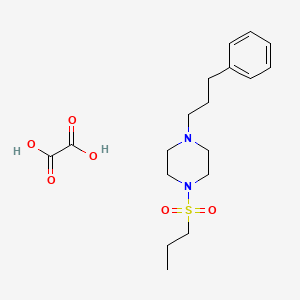![molecular formula C14H18ClN3O2S B5408446 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5408446.png)
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as PMSF hydrochloride, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a protease inhibitor to prevent the degradation of proteins during cell lysis. PMSF hydrochloride is a white crystalline powder that is soluble in water and ethanol.
作用機序
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This compound hydrochloride is specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound hydrochloride has no known physiological effects in humans or animals. It is not metabolized by the body and is excreted unchanged in the urine. However, this compound hydrochloride can have biochemical effects on cells and tissues. It can inhibit the activity of serine proteases in cells, which can affect cellular processes such as apoptosis, signal transduction, and protein degradation.
実験室実験の利点と制限
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is a widely used protease inhibitor in scientific research. It has several advantages, including its specificity for serine proteases, its irreversibility, and its stability at a wide range of pH values. However, this compound hydrochloride also has some limitations. It can be toxic to cells at high concentrations, and its irreversible binding to serine proteases can make it difficult to remove from samples. In addition, this compound hydrochloride is not effective against all types of proteases, and alternative protease inhibitors may be required for certain experiments.
将来の方向性
There are several future directions for the study of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride. One area of research is the development of new protease inhibitors with improved specificity and potency. Another area of research is the investigation of the biochemical and physiological effects of this compound hydrochloride on cells and tissues. In addition, the use of this compound hydrochloride in the study of enzyme kinetics and the characterization of enzyme inhibitors is an area of ongoing research. Finally, the development of new methods for the synthesis and purification of this compound hydrochloride may lead to improvements in its use in scientific research.
合成法
The synthesis of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonyl chloride, which is then treated with hydrogen chloride gas to form this compound hydrochloride.
科学的研究の応用
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins during cell lysis, which is an essential step in many biochemical assays. This compound hydrochloride is also used in the purification of proteins and the analysis of protein-protein interactions. In addition, this compound hydrochloride is used in the study of enzyme kinetics and the characterization of enzyme inhibitors.
特性
IUPAC Name |
4-[2-(pyridin-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c15-20(18,19)14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2,(H2,15,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYXIPAEFQMDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408363.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5408368.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![6-methyl-3-(2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5408396.png)


![5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
![2-(4-methoxyphenyl)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5408450.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5408455.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)
